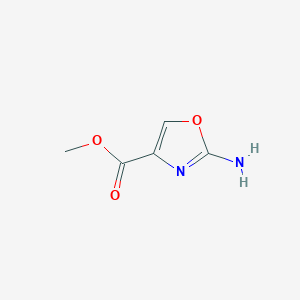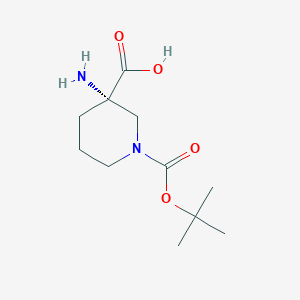
3-Cyano-4-iminopiperidine
Vue d'ensemble
Description
3-Cyano-4-iminopiperidine is a chemical compound that is part of a broader class of substances known for their potential pharmacological activities. While the provided papers do not directly discuss 3-Cyano-4-iminopiperidine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of 3-Cyano-4-iminopiperidine.
Synthesis Analysis
The synthesis of related compounds, such as 3-cyano-2(1H)-iminopyridines, has been achieved through one-pot multicomponent reactions involving substituted acetophenone, aldehydes, ammonium acetate, and malononitrile . Similarly, 2-amino-3-cyanopyridine derivatives have been synthesized using a one-pot four-component reaction with various aldehydes, acetophenone, malononitrile, and ammonium acetate, catalyzed by Cu@imineZCMNPs under solvent-free conditions . These methods suggest that the synthesis of 3-Cyano-4-iminopiperidine could potentially be carried out through similar multicomponent reactions, possibly involving a piperidine derivative instead of pyridine.
Molecular Structure Analysis
The molecular structure of 3-Cyano-4-iminopiperidine is not directly discussed in the provided papers. However, the structure of related compounds, such as 2-(1-aminoalkyl)piperidines, has been synthesized and studied, indicating that modifications at the 2-position of the piperidine ring are feasible . This suggests that the 4-imino group in 3-Cyano-4-iminopiperidine could be introduced through similar synthetic strategies, potentially involving the functionalization of the piperidine ring.
Chemical Reactions Analysis
The chemical reactions involving 3-cyano-2(1H)-iminopyridines and their derivatives have been explored for their potential as anxiolytic agents . Additionally, the metabolism of 4-aminopiperidine drugs by cytochrome P450s has been studied, providing insights into the molecular interactions and catalytic mechanisms that could be relevant for the metabolism of 3-Cyano-4-iminopiperidine . These findings suggest that the cyano and imino groups in such compounds are likely to influence their reactivity and interaction with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-4-iminopiperidine are not detailed in the provided papers. However, the synthesis of related compounds under solvent-free conditions and the use of heterogeneous base catalysts imply that the physical properties of these compounds, such as solubility and stability, can be influenced by the reaction conditions and the presence of functional groups. The use of nanocatalysts also suggests that the synthesis of such compounds can be optimized for better yields and easier product isolation .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-Cyano-4-iminopiperidine derivatives have been utilized in various synthesis processes. For instance, the synthesis of ortho-substituted cyanopyridines through lithio intermediate trapping demonstrates a straightforward approach to access ortho-substituted-4-cyanopyridines, using the cyano group as an ortho-directing group (Cailly et al., 2005).
- Another example includes the use of 1,4-diaza-bicyclo[2,2,2]octane (DABCO) as a catalyst for the synthesis of 3-cyano-2(1H)-pyridinones and their 2-imino analogues, highlighting the efficiency of DABCO in synthesizing 3-cyano-pyridines (Beheshtia et al., 2010).
Biological and Medicinal Applications
- The potential of cyanopyridine analogues in medicinal chemistry is significant. They have shown a variety of biological effects like antimicrobial, anti-inflammatory, and cytotoxic properties. These compounds have also been considered for the treatment of several diseases (Alhakamy et al., 2020).
Optical and Fluorescent Properties
- The optical properties of new fluorescent iminocoumarin dyes, bearing a cyano group at the 3-position, have been explored. These compounds show promising applications as fluorescent probes in various fields due to their efficient fluorescence properties (Turki et al., 2007).
Synthesis of Novel Compounds
- 3-Cyano-4-iminopiperidine has been utilized in the synthesis of novel compounds like thiazolocarbazoles, which have shown medium antiproliferative effects in in vitro studies, suggesting their potential use in the development of new therapeutic agents (Lamazzi et al., 2002).
Catalysis and Synthetic Methodology
- Iminoacetonitriles, which include 3-cyano-4-iminopiperidine derivatives, have been used in stereoselective intramolecular heteroDiels-Alder reactions. These reactions lead to the formation of substituted quinolizidines, indicating the reactivity and potential of 3-cyano-4-iminopiperidine in catalytic processes (Amos et al., 2003).
Development of Psychotic Agents
- Research on the synthesis of new spiro[3H-2-benzazepine-3,4′-piperidines] from 4-iminopiperidines has been conducted. These compounds, derived from 3-cyano-4-iminopiperidine, have been considered for their potential as psychotic agents (Alirio et al., 2001).
In Vitro Antitumor Activity
- The synthesis of novel thiazolocarbazole derivatives, a class of compounds that includes 3-cyano-4-iminopiperidine, has been evaluated for their in vitro antitumor activity. Some of these derivatives have shown promising results, further highlighting the potential medicinal applications of 3-cyano-4-iminopiperidine (Lamazzi et al., 2002).
Propriétés
IUPAC Name |
4-iminopiperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h5,8-9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAIIMFNFQFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303326 | |
| Record name | 4-Iminopiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iminopiperidine-3-carbonitrile | |
CAS RN |
20373-91-5 | |
| Record name | 20373-91-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iminopiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)